Thioanisole

Vue d'ensemble

Description

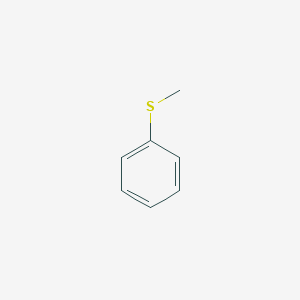

. It is a colorless liquid that is soluble in organic solvents and is the simplest alkyl-aryl thioether. Thioanisole is the sulfur analogue of anisole, where the oxygen atom in anisole is replaced by a sulfur atom .

Méthodes De Préparation

Thioanisole can be synthesized through several methods:

Methylation of Thiophenol: This is a common laboratory method where thiophenol reacts with methyl iodide in the presence of a base to form this compound.

Diazonium Salt Method: Aniline is diazotized to form a diazonium salt, which then reacts with sodium methyl mercaptan to produce this compound.

Industrial Production: Industrially, this compound can be produced by reacting thiophenol with dimethyl sulfate or methyl chloride under basic conditions

Activité Biologique

Thioanisole, also known as methyl phenyl sulfide, is an organosulfur compound with significant biological activity that has been the subject of various studies. This article delves into its antibacterial properties, reactions with radical species, and enzymatic transformations, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a structure characterized by a methyl group attached to a phenyl ring, with sulfur substituting one hydrogen atom. Its chemical properties allow it to participate in various biological reactions, making it a valuable compound in medicinal chemistry and biochemistry.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound derivatives. For instance, research indicates that certain sulfonamide derivatives containing this compound exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, a derivative showed an MIC (minimum inhibitory concentration) of 3.9 μg/mL against various bacterial strains, demonstrating its effectiveness in inhibiting bacterial growth .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Name | MIC (μg/mL) | Bacterial Strains Affected |

|---|---|---|

| 5a | 3.9 | S. aureus, E. coli |

| 5b | 15 | P. aeruginosa |

| 5c | 7.5 | Enterococcus faecalis |

Reaction with Hydroxyl Radicals

This compound reacts with hydroxyl radicals, leading to the formation of radical cations and hydroxy adducts. Studies have shown that approximately 73% of reactions result in radical cation formation while 23% yield OH-adducts . This reactivity is crucial for understanding its role in oxidative stress and potential therapeutic applications.

Enzymatic Transformations

This compound has been studied for its enzymatic oxidation processes. Lignin peroxidase from Phanerochaete chrysosporium catalyzes the reaction of this compound with hydrogen peroxide (H2O2), leading to the formation of sulfoxides through radical cation intermediates. This process demonstrates significant enantiomeric selectivity, which is valuable for synthesizing chiral compounds .

Case Study: Enzymatic Oxidation of this compound

In a detailed study on the enzymatic oxidation of this compound:

- Objective : To investigate the oxidative transformation of this compound using lignin peroxidase.

- Methodology : The reaction was monitored spectrophotometrically under varying conditions.

- Findings : The enzyme catalyzed the formation of sulfoxides with high oxygen incorporation and selectivity for specific enantiomers.

Surface-Enhanced Raman Scattering (SERS) Studies

The electrochemical behavior of this compound has been explored using SERS techniques. Studies indicate that this compound can dissociate to form thiophenol under certain electrochemical conditions, which subsequently dimerizes through S-S bond formation . This provides insights into molecular interactions and reaction dynamics on surfaces.

Table 2: SERS Observations for this compound

| Voltage (V) | Observed Peaks (cm) | Interpretation |

|---|---|---|

| -0.2 | 1573 | C-C stretching mode |

| -1.2 | 464 | S-S stretching mode (thiophenol dimer) |

Applications De Recherche Scientifique

Organic Synthesis

Thioanisole serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Pharmaceuticals

This compound is instrumental in the synthesis of several pharmaceutical agents. It is particularly noted for its role in the production of:

- Proton Pump Inhibitors : These are used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

- Antifungal Agents : this compound derivatives exhibit antifungal properties, making them valuable in treating fungal infections.

Case Study : A recent study highlighted the use of this compound in synthesizing a novel antifungal compound, demonstrating its effectiveness against resistant strains of fungi .

Agrochemicals

This compound derivatives are utilized in the development of crop protection agents. They contribute to:

- Herbicides : Compounds derived from this compound have shown efficacy in controlling weed populations.

- Insecticides : Certain this compound-based formulations are effective against agricultural pests.

Dyes

This compound is also involved in producing dyes used for textiles and plastics. Its derivatives contribute to vibrant colors and stability in various applications.

Electrochemical Applications

This compound has been explored for its electrochemical properties, particularly in catalysis.

Selective Oxidation

Recent advancements have demonstrated that this compound can be selectively oxidized to produce sulfoxides using electroenzymatic methods. For instance, chloroperoxidase (CPO) functionalized systems have shown catalytic efficiencies up to 4.5 times higher than traditional methods for converting this compound into methyl phenyl sulfoxide . This process is significant for asymmetric synthesis and drug development.

Data Table: Catalytic Efficiency Comparison

| Method | Efficiency (times higher) |

|---|---|

| Free CPO-IL EMB system | 1 |

| CPO-IL EMB@NMCNs-PEI biohybrid | 4.5 |

Environmental Applications

This compound's role extends into environmental science, where it is used as a substrate in various studies aimed at understanding chemical reactions and their implications on ecosystems.

Biodegradation Studies

Research has indicated that this compound can be utilized to study microbial degradation processes, aiding in the understanding of how certain compounds interact with microbial communities . This knowledge is essential for developing bioremediation strategies.

Flavoring and Fragrance Industry

This compound is recognized for its contribution to flavor enhancement in food products. It acts as a flavoring agent that enriches the taste profiles of various items, making it valuable in the food industry.

Analyse Des Réactions Chimiques

Oxidation Reactions

Thioanisole undergoes stepwise oxidation to form sulfoxides and sulfones, with applications in titrimetry and synthesis.

Reaction Pathways

-

Single Oxidation : Forms methyl phenyl sulfoxide using oxidants like dimethyldioxirane or hydrogen peroxide .

-

Double Oxidation : Yields methyl phenyl sulfone under stronger conditions (e.g., excess H₂O₂ with CuWO₄ catalysts) .

Table 1: Oxidation Conditions and Outcomes

*TBHP = tert-butyl hydroperoxide; †Turnover rate (k<sub>cat</sub>)

Reactions with Organometallic Reagents

This compound’s methyl group is susceptible to deprotonation by strong bases, enabling homologation and functionalization.

-

Deprotonation : Alkyllithium reagents (e.g., BuLi) abstract a proton from the methyl group, generating CH₃SC₆H₄Li .

-

Alkylation : The resulting lithio species reacts with electrophiles (e.g., alkyl halides) to form extended thioether chains .

Plasmon-Driven Surface Reactions

Under electrochemical conditions, this compound dissociates and dimerizes on plasmonic surfaces, as studied via surface-enhanced Raman spectroscopy (SERS) .

Key Findings

-

Dissociation : At potentials > -0.4 V, this compound cleaves into thiophenol (C₆H₅SH) and CH₃ .

-

Dimerization : Thiophenol forms disulfides (C₆H₅S–SC₆H₅) via plasmon-driven S–S bond formation, detected at 464 cm⁻¹ in SERS .

Table 2: Plasmon-Driven Reaction Parameters

| Parameter | Value/Outcome | Reference |

|---|---|---|

| Critical Potential | -0.4 V (vs. Ag/AgCl) | |

| Dominant Raman Peak | 464 cm⁻¹ (S–S stretch) | |

| Laser Dependence | 532 nm (effective), 785 nm (ineffective) |

Catalytic Sulfoxidation Studies

Manganese(IV)-oxo complexes and enzymes catalyze this compound oxidation with varying efficiencies.

Table 3: Catalytic Performance of Mn<sup>IV</sup>-Oxo Complexes

| Complex | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) | k<sub>2</sub> (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| [Mn<sup>IV</sup>(O)(N4py)]²⁺ | 19.9 | 21.0 | 0.12 | |

| [Mn<sup>IV</sup>(O)(N2py2Q)]²⁺ | 14.7 | 17.7 | 9.2 |

-

Ligand Effects : Electron-donating ligands (e.g., N2py2Q) lower activation enthalpies by 5.2 kcal/mol compared to N4py .

Enzymatic Oxidation by Lignin Peroxidase

Lignin peroxidase (LiP) oxidizes this compound via a radical cation intermediate, exhibiting enantioselectivity .

Mechanistic Insights

Propriétés

IUPAC Name |

methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8S/c1-8-7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKJADCVZUBCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059217 | |

| Record name | Benzene, (methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a stench; [Alfa Aesar MSDS], Liquid, colourless or slightly yellow liquid with unpleasant odour | |

| Record name | Methyl phenyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl phenyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl phenyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/535/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

188.00 to 193.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl phenyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.506 mg/mL at 25 °C, insoluble in water; soluble in alcohol and oil | |

| Record name | Methyl phenyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl phenyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/535/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.958-0.968 | |

| Record name | Methyl phenyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/535/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

100-68-5 | |

| Record name | Thioanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylphenylsulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl phenyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PHENYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB4K737YF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl phenyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-15 °C | |

| Record name | Methyl phenyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and structure of thioanisole?

A1: this compound has the molecular formula C₇H₈S and a molecular weight of 124.20 g/mol. Its structure consists of a methyl group (CH₃) attached to a sulfur atom, which is directly bonded to a benzene ring (C₆H₅).

Q2: What are some key spectroscopic features of this compound?

A: this compound exhibits characteristic spectroscopic features in various techniques. For instance, in its infrared spectrum, this compound shows a C-H stretching vibration around 2836 cm⁻¹ associated with the methyl group []. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl and aromatic protons, providing insights into its structure and conformation [, ]. Additionally, UV-Vis spectroscopy can provide information about the electronic transitions within the molecule [].

Q3: How is this compound used in organic synthesis?

A: this compound is a versatile reagent in organic synthesis. For example, it can be converted to a sulfonium salt using methyl trifluoromethanesulfonate, which upon deprotonation generates a sulfur ylide capable of reacting with aldehydes and ketones to form epoxides []. Additionally, this compound can be oxidized to the corresponding sulfoxide, a useful reagent in Swern oxidation reactions [].

Q4: Can this compound be used as a substrate in catalytic oxidation reactions?

A: Yes, this compound is frequently employed as a model substrate in catalytic oxidation reactions to investigate the activity and selectivity of various catalysts. For instance, researchers have explored the oxidation of this compound using oxovanadium(IV)-functionalized polybenzimidazole nanofibers [] and heterobimetallic cerium(IV) oxo clusters [].

Q5: What are the typical products of this compound oxidation?

A: this compound can be oxidized to its corresponding sulfoxide (methyl phenyl sulfoxide) and sulfone (methyl phenyl sulfone) depending on the reaction conditions and the oxidant employed [, , , ]. The selectivity toward sulfoxide or sulfone formation is often a key parameter in evaluating the performance of catalytic oxidation systems.

Q6: How does the structure of the catalyst influence the enantioselectivity of this compound oxidation?

A: The enantioselectivity of this compound oxidation is highly dependent on the catalyst structure. Studies using myoglobin mutants have demonstrated that mutations in the active site can significantly alter the enantiomeric excess of the resulting sulfoxide product []. Similarly, self-inclusion phenomena in β-cyclodextrin derivatives have been shown to impact enantioselectivity in this compound oxidation [].

Q7: How have computational methods been employed to study this compound and its reactions?

A: Computational chemistry plays a crucial role in understanding the properties and reactivity of this compound. Density functional theory (DFT) calculations have been extensively used to investigate the structures of this compound radical cations [], predict the methyl internal-rotor barrier [], and elucidate reaction mechanisms, such as the hydrogen transfer-induced S-C rearrangement in this compound derivatives [].

Q8: Have researchers developed quantitative structure-activity relationship (QSAR) models for this compound derivatives?

A: While specific QSAR models for this compound derivatives were not explicitly mentioned in the provided research, the data generated, such as the Hammett analysis of this compound oxidation by oxomanganese(IV) complexes [], can serve as a basis for developing such models to predict the reactivity and properties of related compounds.

Q9: How do substituents on the aromatic ring affect the reactivity of this compound?

A: Substituents on the aromatic ring can significantly influence the reactivity of this compound. For example, electron-donating groups generally increase the electron density at the sulfur atom, making it more susceptible to oxidation []. Conversely, electron-withdrawing substituents tend to decrease its reactivity towards oxidation [].

Q10: Does the conformation of the thiomethyl group impact the reactivity of this compound?

A: Yes, the conformation of the thiomethyl group relative to the aromatic ring can impact reactivity. Studies using NMR spectroscopy have shown that this compound can adopt different conformations, with the planar and orthogonal forms being the most prevalent []. These conformational preferences can influence the accessibility of the sulfur atom to reagents and thus affect its reactivity.

Q11: What is the environmental impact of this compound, and how is it degraded?

A: this compound can contribute to odor issues in wastewater treatment []. Electron beam irradiation has been investigated as a potential method for removing this compound from aqueous solutions []. Further research is needed to fully assess its environmental fate and develop effective degradation strategies.

- How does the presence of Brønsted or Lewis acids affect the mechanism of this compound oxidation by manganese(IV)-oxo complexes? []

- Can iodosylarene complexes act as independent oxidants in reactions involving manganese centers and this compound? []

- How does the orientation of the 13-TMC ligand in P450 119 peroxygenase mutants impact the selectivity of this compound sulfoxidation? []

- What is the role of the apoprotein moiety in the oxidation of this compound by lignin peroxidase? []

- Can nitrobenzene dioxygenase be engineered to further enhance its activity and enantioselectivity in the oxidation of aromatic sulfides? []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.